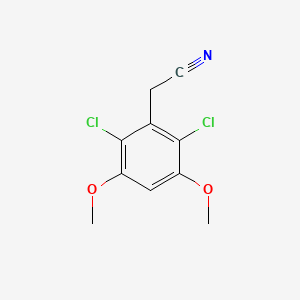
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile
説明
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H9Cl2NO2 and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dichlorinated aromatic ring and a nitrile functional group. Its molecular formula is C11H10Cl2N2O2. The compound's properties include:
- Molecular Weight : 277.12 g/mol
- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.
- Solubility : Soluble in organic solvents; limited information on aqueous solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various pathological conditions including cancer .
Key Mechanisms:
- FGFR Inhibition : The compound has been shown to inhibit FGFR autophosphorylation, which is crucial for cellular signaling involved in proliferation and survival .
- Antiproliferative Effects : In vitro studies suggest that it may exert antiproliferative effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity and Therapeutic Applications
The compound has been evaluated for several biological activities:
Case Studies and Research Findings
A selection of research findings highlights the compound's biological activity:
科学的研究の応用
Medicinal Chemistry
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile serves as a vital building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:
- Anticancer Agents : Research indicates that compounds derived from this acetonitrile can inhibit fibroblast growth factor receptors (FGFR), which are implicated in several cancers. For instance, studies have shown that these compounds can effectively reduce tumor size in xenograft models of gastric carcinoma .
- Antiviral Compounds : The structure of this compound allows for modifications that enhance antiviral activity, making it a candidate for developing treatments against viral infections.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing complex organic molecules. It can participate in various reactions:
- Nucleophilic Substitution : Used to create diverse derivatives by reacting with nucleophiles such as amines or azides .
- Coupling Reactions : Acts as a coupling partner in palladium-catalyzed reactions to form more complex structures .
Biological Studies
The biological activities of this compound have been investigated for:
- Antimicrobial Properties : Preliminary studies suggest that some derivatives exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Compounds derived from this structure have been evaluated for their ability to modulate inflammatory responses.
Case Study 1: Anticancer Activity
In a study published on the efficacy of FGFR inhibitors, this compound derivatives were tested on human gastric carcinoma cell lines. The results indicated a dose-dependent reduction in cell viability and tumor growth inhibition in xenograft models .
Case Study 2: Synthesis of Antiviral Agents
Research focusing on the synthesis of antiviral compounds from this acetonitrile has demonstrated that modifications to its structure can enhance its bioactivity against specific viral targets. For example, derivatives were synthesized and tested for their ability to inhibit viral replication in vitro .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for anticancer and antiviral agents | Effective FGFR inhibition; reduced tumor size |
| Organic Synthesis | Intermediate for complex molecule synthesis | Participates in nucleophilic substitutions |
| Biological Studies | Investigated for antimicrobial and anti-inflammatory effects | Significant antimicrobial activity observed |
特性
IUPAC Name |
2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUUAIVVBYHHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)CC#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















